molecular formula C10H10N4O2 B1501667 Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate CAS No. 871926-02-2

Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate

Cat. No. B1501667
CAS RN: 871926-02-2
M. Wt: 218.21 g/mol
InChI Key: AWWJMQVNIVUHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate is stabilized by inter-molecular N-H⋯N hydrogen bonds . An intra-molecular N-H⋯O hydrogen bond also occurs .

Scientific Research Applications

Crystal Packing Interactions

Research on the crystal packing of ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate derivatives has shown that these compounds utilize unique non-hydrogen bonding interactions, such as N⋯π and O⋯π interactions. These interactions contribute to the formation of specific crystal structures. For instance, ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates exhibit zigzag double-ribbon formations due to N⋯π interactions, alongside C–H⋯N and C–H⋯O hydrogen bonds (Zhang, Wu, & Zhang, 2011). Another study identified an unusual C⋯π interaction in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, which is attributed to electrostatic interactions (Zhang, Tong, Wu, & Zhang, 2012).

Antimicrobial Activity

Compounds derived from ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate have shown significant antimicrobial activity. A study involving the synthesis of pyrazolo[3,4-d]pyrimidin derivatives reported notable antibacterial and antifungal properties (Khobragade, Bodade, Konda, Dawane, & Manwar, 2010).

Inhibition of Ethylene Biosynthesis

Derivatives of ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate, such as pyrazinamide and its derivatives, have been identified as inhibitors of ethylene biosynthesis in plants. These compounds block the final step of ethylene formation, which is crucial for controlling the ripening of fruits and the senescence of flowers, potentially reducing postharvest losses (Sun et al., 2017).

Synthetic Applications

Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate is a versatile reagent in organic synthesis, facilitating the construction of various heterocyclic compounds. For instance, its reactions with amidrazones have led to the regioselective synthesis of 5-aminopyrazoles, showcasing the compound's utility in generating complex structures with potential biological activities (Aly et al., 2017).

properties

IUPAC Name

ethyl 2-cyano-3-(pyrazin-2-ylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)8(5-11)6-14-9-7-12-3-4-13-9/h3-4,6-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWJMQVNIVUHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC=CN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694381
Record name Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate

CAS RN

871926-02-2
Record name Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate
Reactant of Route 4
Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate
Reactant of Route 5
Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate
Reactant of Route 6
Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.